Tributyl-(4-methyl-3-pyridyl)stannane
Description
Significance of Organometallic Reagents in Modern Organic Synthesis
Organometallic reagents are of critical importance in contemporary organic synthesis, serving as versatile and potent tools for the construction of complex organic molecules. solubilityofthings.com Their defining feature is the presence of at least one bond between a carbon atom of an organic group and a metal, which can range from main-group metals like lithium and magnesium to transition metals such as palladium and copper. quora.comwikipedia.orglibretexts.org This unique bond imparts a distinct reactivity profile, most notably enabling the formation of new carbon-carbon bonds—a fundamental process in the assembly of molecular frameworks. solubilityofthings.com
The utility of organometallic compounds spans a wide spectrum of chemical transformations. They are instrumental in both stoichiometric and catalytic processes. wikipedia.org In stoichiometric applications, reagents like organolithium compounds and Grignard reagents act as powerful nucleophiles, facilitating additions to various electrophiles to build more complex structures. solubilityofthings.com In the realm of catalysis, transition metal organometallic complexes are indispensable for a multitude of reactions, including cross-coupling reactions, which have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. quora.comwikipedia.orgacs.org Reactions such as the Suzuki, Stille, and Negishi couplings rely on organometallic intermediates to forge connections between different organic fragments with high efficiency and selectivity. quora.com The continued development of novel organometallic reagents and catalysts remains a vibrant area of research, consistently pushing the boundaries of what is possible in chemical synthesis. acs.org
Overview of Pyridine-Derived Organostannanes
Pyridine (B92270) is a fundamental heterocyclic aromatic compound with the chemical formula C₅H₅N, structurally similar to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.orgbritannica.combyjus.com This nitrogen atom imparts distinct properties to the pyridine ring, including basicity and the ability to act as a ligand in coordination chemistry. byjus.comyoutube.com When a pyridine ring is functionalized with an organotin group, specifically a stannane (B1208499), the resulting compounds are known as pyridine-derived organostannanes.
Organostannanes are organometallic compounds containing a tin-carbon bond. youtube.com In the context of pyridine-derived organostannanes, a tin moiety, commonly a tributyltin group (-Sn(C₄H₉)₃), is attached to one of the carbon atoms of the pyridine ring. These compounds are particularly valued as reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. youtube.com The Stille reaction allows for the formation of new carbon-carbon bonds by coupling an organostannane with an organic halide or triflate. youtube.comyoutube.com
The stability and functional group tolerance of organostannanes make them highly useful in complex molecule synthesis. youtube.com Pyridine-derived organostannanes, in particular, serve as important building blocks for introducing the pyridine motif into a wide array of molecular architectures. This is significant because the pyridine ring is a common structural feature in many biologically active compounds, including pharmaceuticals and agrochemicals. wikipedia.orgyoutube.com The synthesis of these organostannanes typically involves the reaction of a lithiated or Grignard-derived pyridine intermediate with a trialkyltin halide, such as tributyltin chloride. youtube.comechemi.com
Contextualization of 4-Methyl-3-(tributylstannyl)pyridine within Aromatic Stannyl (B1234572) Compounds
Aromatic stannyl compounds, or arylstannanes, represent a broad class of organostannanes where the tin atom is directly bonded to an aromatic ring. These compounds are key intermediates in organic synthesis, primarily utilized in cross-coupling reactions to form biaryl structures, which are prevalent in pharmaceuticals and materials science. nih.govoup.com The utility of arylstannanes is largely attributed to their role in the Stille coupling reaction, where they serve as the nucleophilic partner, transferring an aryl group to an electrophilic partner, typically an aryl halide or triflate, in the presence of a palladium catalyst. youtube.comoup.com
Within this family of reagents, 4-Methyl-3-(tributylstannyl)pyridine is a specific example of a heteroaromatic stannane. Its structure consists of a pyridine ring substituted with a methyl group at the 4-position and a tributylstannyl group at the 3-position. sigmaaldrich.com The presence of the pyridine ring classifies it as a heteroaromatic compound, and the methyl group provides an additional point of substitution that can influence the molecule's reactivity and physical properties.
The position of the tributylstannyl group on the pyridine ring is crucial for its application in synthesis. As a 3-pyridylstannane, it allows for the formation of 3-substituted pyridine derivatives through cross-coupling reactions. This is particularly valuable for the synthesis of complex molecules where a specific substitution pattern on the pyridine ring is required. The reactivity of 4-Methyl-3-(tributylstannyl)pyridine in Stille couplings is influenced by factors such as the electronic nature of the pyridine ring and the steric hindrance around the tin-carbon bond. These characteristics position it as a specialized reagent for the introduction of the 4-methylpyridin-3-yl moiety into target molecules.
Properties
CAS No. |
1204580-81-3 |
|---|---|
Molecular Formula |
C18H33NSn |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
tributyl-(4-methylpyridin-3-yl)stannane |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; |
InChI Key |
YSTITYJVFYFDAW-UHFFFAOYSA-N |
Synonyms |
4-Methyl-3-(tributylstannyl)pyridine |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 3 Tributylstannyl Pyridine and Analogues
Halogen-Lithium Exchange and Subsequent Stannylation
The most prevalent and reliable method for the synthesis of 4-Methyl-3-(tributylstannyl)pyridine involves a two-step sequence starting from a halogenated precursor, typically 3-bromo-4-methylpyridine. innospk.comsigmaaldrich.com This approach hinges on the halogen-lithium exchange reaction, a robust and rapid transformation that converts an aryl halide into a highly reactive aryllithium intermediate. wikipedia.orgharvard.edu This intermediate is then trapped in situ with an electrophilic tin reagent, most commonly tributyltin chloride, to yield the desired organostannane.
The process begins with the synthesis of the necessary precursor, 3-bromo-4-methylpyridine. This can be achieved through various methods, including the direct bromination of 4-methylpyridine (B42270) in the presence of oleum or via a Sandmeyer-type reaction from 3-amino-4-methylpyridine. chemicalbook.comgoogle.comgoogle.com
Once the 3-halo-4-methylpyridine is obtained, it is dissolved in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to cryogenic temperatures (typically -78 °C). An organolithium reagent, usually n-butyllithium (n-BuLi), is added dropwise. prepchem.combyu.edu The lithium-halogen exchange is extremely fast, often completing in minutes, to form 4-methyl-3-lithiopyridine. harvard.edu To complete the synthesis, tributyltin chloride is added to the solution, which quenches the aryllithium intermediate to form 4-Methyl-3-(tributylstannyl)pyridine with the concurrent formation of lithium chloride as a byproduct. prepchem.comcdnsciencepub.com
An analogous procedure has been successfully used for the synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine from 4-bromo-2,6-lutidine, achieving a near-quantitative yield. prepchem.com
Table 1: Halogen-Lithium Exchange for Stannylpyridine Synthesis
| Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-4-methylpyridine | 1) n-BuLi 2) Bu3SnCl | THF or Et2O, -78 °C | 4-Methyl-3-(tributylstannyl)pyridine | High (Typical) |
| 4-Bromo-2,6-lutidine | 1) n-BuLi 2) Bu3SnCl | Diethyl ether, -60 °C to 20 °C | 2,6-Dimethyl-4-(tributylstannyl)pyridine | 99.7 |
| 6-Bromo-5'-methyl-2,2'-bipyridine | 1) n-BuLi 2) Bu3SnCl | THF, -90 °C | 6-Tributylstannyl-5'-methyl-2,2'-bipyridine | Good (Typical) |
An alternative to halogen-lithium exchange is the direct deprotonation of a C-H bond on the pyridine (B92270) ring, a process known as directed metalation or lithiation. clockss.orgbaranlab.org This method is atom-economical as it avoids the pre-installation of a halogen atom. The reaction typically employs a strong, non-nucleophilic lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures to prevent addition to the pyridine ring. clockss.orgnih.gov
The regioselectivity of the deprotonation is controlled by the electronic properties of the pyridine nitrogen and the influence of existing substituents, which can act as directed metalation groups (DMGs). baranlab.org For 4-methylpyridine, direct deprotonation tends to occur at the C-2 position, adjacent to the nitrogen atom, due to the inductive effect of the heteroatom. Achieving selective deprotonation at the C-3 position is challenging and generally not a preferred route due to competing reactions at the more acidic C-2 and C-6 positions. However, in substrates where a potent DMG is present, high regioselectivity can be achieved. For instance, halopyridines can be regioselectively lithiated ortho to the halogen atom. researchgate.netresearchgate.net
This synthetic strategy is a direct application of the deprotonation concept. The process involves treating the pyridine substrate with a strong lithium base to generate a lithiated intermediate, which is then immediately trapped with tributyltin chloride.
While direct C-3 lithiation of 4-methylpyridine is difficult, the lithiation of pre-functionalized pyridines is a well-established and highly regioselective process. For example, the treatment of 3-chloropyridine with LDA at -78 °C leads to regioselective lithiation at the C-4 position. researchgate.netresearchgate.net Similarly, 2-bromo-4-methoxypyridine can be lithiated at the C-3 position using LTMP. arkat-usa.org These examples underscore the principle that direct lithiation is most effective when a directing group guides the base to the desired position. Without such a group, as in the case of direct C-3 stannylation of 4-methylpyridine, this method is often low-yielding and produces mixtures of isomers.
Hydrostannylation Approaches to Stannylpyridines
Hydrostannylation involves the addition of a tin hydride (e.g., tributyltin hydride) across an unsaturated carbon-carbon bond, such as an alkyne or alkene. wikipedia.org This reaction can be initiated by radicals or, more commonly for achieving high selectivity, catalyzed by transition metal complexes. qub.ac.ukresearchgate.net Palladium complexes are widely used, but other metals like platinum, molybdenum, and ruthenium have also been employed. qub.ac.ukresearchgate.net
To synthesize 4-Methyl-3-(tributylstannyl)pyridine using this method, a precursor such as 4-methyl-3-ethynylpyridine would be required. The hydrostannylation of this precursor would lead to a vinyl stannane (B1208499), which would then require a subsequent reduction step to yield the final saturated product. The regioselectivity of the tin hydride addition (i.e., which carbon of the multiple bond receives the stannyl (B1234572) group) is a critical factor and depends heavily on the catalyst, ligands, and substrate used. qub.ac.uk While a powerful method for creating vinyl stannanes, hydrostannylation is generally a less direct and more complex route for preparing saturated heteroaryl stannanes like the target compound compared to the halogen-lithium exchange pathway.
Table 2: Catalysts in Alkyne Hydrostannylation and Typical Regioselectivity
| Catalyst System | Typical Major Product | Mechanism Feature |
|---|---|---|
| PdCl2(PPh3)2 | (E)-β-vinylstannane | Syn-addition |
| Mo(CO)3L3 (L=RNC) | α-vinylstannane | Catalyst-controlled regioselectivity |
| AIBN (Radical Initiator) | Mixture of (E/Z)-isomers | Radical chain mechanism |
| PtCl2/XPhos | High regioselectivity for β-product | Ligand-controlled selectivity |
Regioselective Functionalization for Tributylstannylpyridine Synthesis
Achieving the desired C-3 stannylation on a 4-methylpyridine core is fundamentally a challenge of regioselectivity. The various synthetic methodologies approach this challenge differently.
The most effective strategy for regiocontrol is the use of a pre-functionalized starting material where the position of future stannylation is already determined. The synthesis of 3-bromo-4-methylpyridine is the key regioselective step in the dominant synthetic route. chemicalbook.comgoogle.com The bromination of 4-methylpyridine can be directed to the 3-position under specific conditions, effectively installing a functional handle. The subsequent halogen-lithium exchange and stannylation are inherently regioselective, as they occur exclusively at the carbon-halogen bond. wikipedia.org
In contrast, methods involving direct C-H activation, such as deprotonation with strong bases, face greater challenges in controlling regioselectivity. nih.govnih.gov The inherent acidity and electronic properties of the pyridine ring direct lithiation towards the C-2 and C-6 positions. Overcoming this intrinsic reactivity to achieve C-3 functionalization typically requires a powerful directing group at either the C-2 or C-4 position, which is absent in the parent 4-methylpyridine for this purpose.
Therefore, the functionalization-first approach, beginning with the regioselective synthesis of 3-bromo-4-methylpyridine, remains the most practical and widely adopted method for preparing 4-Methyl-3-(tributylstannyl)pyridine.
Comparative Analysis of Synthetic Efficiencies and Scalability
When evaluating the different methodologies for synthesizing 4-Methyl-3-(tributylstannyl)pyridine, several factors including yield, reaction conditions, cost, safety, and scalability must be considered.
The Halogen-Lithium Exchange route stands out as the most efficient and high-yielding method reported in the literature for this class of compounds. Its primary advantages are the high reaction rates and excellent yields. prepchem.com However, it has significant drawbacks for industrial-scale production. The reaction requires cryogenic temperatures (-78 °C), which are energy-intensive to maintain on a large scale. Furthermore, the use of pyrophoric n-butyllithium necessitates stringent safety protocols and specialized equipment.
Direct Lithiation/Deprotonation is more atom-economical in principle. However, for this specific target, its practical application is severely limited by poor regioselectivity, leading to low yields of the desired isomer and complex purification challenges. Therefore, it is not considered an efficient or scalable route for this particular compound.
Table 3: Comparison of Synthetic Routes
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Halogen-Lithium Exchange | High yield, high regioselectivity, fast reaction | Requires cryogenic temperatures, pyrophoric reagents (n-BuLi) | Challenging but feasible with specialized equipment |
| Direct Lithiation | Atom-economical | Poor regioselectivity for this target, low yield, side reactions | Poor |
| Hydrostannylation | Alternative for creating C-Sn bonds | Indirect route, requires complex precursor, lower overall yield | Poor |
Reactivity and Mechanistic Aspects of 4 Methyl 3 Tributylstannyl Pyridine
Palladium-Catalyzed Cross-Coupling Reactions
4-Methyl-3-(tributylstannyl)pyridine is a versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction forms a carbon-carbon bond by coupling the organostannane with an organic electrophile. The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the electrophile to a Pd(0) complex, transmetalation with the organostannane, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com
Stille Coupling with Diverse Electrophiles
The utility of 4-Methyl-3-(tributylstannyl)pyridine is demonstrated by its ability to couple with a wide array of sp2-hybridized carbon electrophiles. The reaction conditions are generally mild and tolerate a variety of functional groups, a hallmark of the Stille coupling. thermofisher.comresearchgate.net
The coupling of 4-Methyl-3-(tributylstannyl)pyridine with aryl and heteroaryl halides or triflates is a powerful method for synthesizing 3-aryl-4-methylpyridine and related biaryl structures, which are common motifs in pharmaceuticals and functional materials. While extensive tabulated data for this specific stannane (B1208499) is not prevalent in publicly accessible literature, its reactivity is expected to align with that of other 3-pyridylstannanes.
Research on similar 3-stannylpyridines has shown successful coupling with bromopyridines. For instance, the use of a cyclopalladated ferrocenylimine catalyst with tricyclohexylphosphine, in the presence of additives like copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF), has been effective. nih.gov Another established catalytic system for coupling stannylated pyridines with bromopyridines involves palladium(II) chloride complexed with triphenylphosphine (B44618) (PdCl2(PPh3)2). nih.gov These examples suggest that a range of palladium catalysts can be employed, with the choice depending on the specific substrates and desired reaction efficiency. Aryl triflates are also excellent electrophiles, often exhibiting reactivity comparable to or greater than aryl bromides in Stille reactions. wikipedia.org
Table 1: Illustrative Conditions for Stille Coupling of 3-Pyridylstannanes with Heteroaryl Bromides This table is based on reported reactions of similar, but not identical, 3-pyridylstannane compounds to illustrate typical conditions.
| Electrophile | Catalyst | Ligand | Additive | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| Bromopyridine | Cyclopalladated Ferrocenylimine (1 mol%) | P(C6H11)3 | CuI | CsF | - | Good |
While specific examples detailing the reaction of 4-Methyl-3-(tributylstannyl)pyridine with vinyl and alkynyl electrophiles are scarce, the general principles of the Stille reaction indicate that such couplings are feasible. Vinyl halides and triflates are common substrates in Stille couplings, leading to the formation of substituted alkenes. researchgate.net The reaction typically proceeds with retention of the vinyl group's stereochemistry.
Similarly, alkynyl halides can serve as electrophiles to produce aryl-alkyne structures. The Sonogashira reaction is more common for this transformation, but the Stille coupling provides an alternative route. The reactivity order for the transfer of groups from the tin atom generally follows alkynyl > alkenyl > aryl >> alkyl, ensuring the selective transfer of the desired pyridine (B92270) moiety over the butyl groups. wikipedia.org
A significant variation of the Stille reaction is the carbonylative coupling, which introduces a carbonyl group between the nucleophile and the electrophile to form ketones. nih.govbeilstein-journals.org This is achieved by conducting the reaction under an atmosphere of carbon monoxide (CO). nih.gov The mechanistic cycle is similar to the standard Stille reaction but includes an additional step where CO inserts into the palladium-aryl bond after oxidative addition and before transmetalation. beilstein-journals.orgnih.gov
This method allows for the synthesis of (4-methylpyridin-3-yl)(aryl)methanones from 4-Methyl-3-(tributylstannyl)pyridine and aryl halides. Although specific applications involving this exact stannane are not widely documented, the protocol is well-established for a broad range of organostannanes and electrophiles, including arenesulfonyl chlorides. researchgate.net
Table 2: General Mechanism of Carbonylative Stille Coupling
| Step | Description |
|---|---|
| 1. Oxidative Addition | The aryl halide (Ar-X) adds to the Pd(0) catalyst to form an Ar-Pd(II)-X complex. |
| 2. CO Insertion | Carbon monoxide inserts into the Ar-Pd bond, forming an acyl-palladium complex (Ar-CO-Pd(II)-X). |
| 3. Transmetalation | The pyridyl group from 4-Methyl-3-(tributylstannyl)pyridine is transferred to the palladium complex, displacing the halide. |
| 4. Reductive Elimination | The aryl-carbonyl and pyridyl groups couple and are eliminated from the palladium center, yielding the ketone product and regenerating the Pd(0) catalyst. beilstein-journals.org |
Ligand Effects on Catalytic Activity and Selectivity
The choice of ligand coordinated to the palladium center is crucial for the success of the Stille coupling, influencing both catalytic activity and selectivity. Electron-rich and sterically hindered phosphine (B1218219) ligands typically accelerate the rate-limiting transmetalation step and the final reductive elimination step. nih.gov
For couplings involving heteroaromatic compounds like pyridines, specific ligands can be essential.
Triphenylphosphine (PPh3) : This is a standard, versatile ligand used in many palladium-catalyzed reactions, including the Stille coupling, often as part of the stable precatalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). wikipedia.orgharvard.edu
Triphenylarsine (B46628) (AsPh3) : In some cases, particularly with challenging or sensitive substrates, using a "softer" or more weakly coordinating ligand like triphenylarsine can increase reaction rates by facilitating ligand dissociation from the palladium center. nih.gov
Buchwald-type Biarylphosphines : Highly active and bulky ligands, such as XPhos or RuPhos, have been developed to couple less reactive electrophiles like aryl chlorides and sulfonates. rsc.org These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step. rsc.org
The nitrogen atom in the pyridine ring of 4-Methyl-3-(tributylstannyl)pyridine can potentially coordinate to the palladium catalyst, which may inhibit the reaction. The use of bulky ligands can mitigate this issue by sterically shielding the palladium center.
Role of Additives and Co-catalysts (e.g., Copper Salts)
Additives are frequently employed in Stille reactions to enhance reaction rates and yields, especially in difficult couplings.
Copper(I) Salts : The use of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) is the most common and effective modification, capable of accelerating reaction rates by several orders of magnitude. nih.govnih.gov The "copper effect" is believed to arise from two primary functions. First, in polar solvents, CuI can undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex. nih.gov Second, CuI can act as a scavenger for free phosphine ligands in the solution. nih.gov Excess phosphine can inhibit the reaction by coordinating to the palladium intermediate and hindering the approach of the organostannane; by sequestering the free ligand, CuI helps to keep the palladium center accessible for transmetalation. nih.gov The combination of Pd2(dba)3, AsPh3, and CuI has been shown to be effective in certain challenging Stille couplings. harvard.edu
Fluoride Salts : Additives such as cesium fluoride (CsF) can also accelerate the reaction. The fluoride ion is thought to coordinate to the tin atom of the organostannane, forming a hypervalent pentacoordinate tin species. nih.gov This "ate" complex is more nucleophilic and facilitates a faster transfer of the organic group to the palladium center during the transmetalation step. nih.gov
Transmetalation Mechanisms in Stannylpyridine Chemistry
Transmetalation is a pivotal step in the catalytic cycle of Stille cross-coupling reactions, involving the transfer of the organic group from the organotin reagent to the palladium center. For 3-pyridylstannanes like 4-methyl-3-(tributylstannyl)pyridine, the mechanism of this step can be influenced by several factors, including the nature of the palladium complex, the solvent, and the electronic properties of the pyridine ring itself.
The general catalytic cycle for the Stille reaction is depicted below:
Oxidative Addition: A Pd(0) complex reacts with an organic halide (R-X) to form a Pd(II) intermediate.
Transmetalation: The organostannane (4-methyl-3-(tributylstannyl)pyridine) transfers its pyridyl group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.
The rate of transmetalation for pyridylstannanes can be slower compared to more nucleophilic aryl or vinyl stannanes, making it a common bottleneck in the catalytic process.
The kinetics of the transmetalation step are influenced by the concentration of the reactants and the catalyst, as well as the temperature. The thermodynamics of this step are governed by the relative bond strengths of the tin-carbon and palladium-carbon bonds being broken and formed, respectively.
Table 1: General Factors Influencing Transmetalation Kinetics in Stille Couplings
| Factor | Influence on Rate | Rationale |
| Ligand on Palladium | Electron-donating ligands can slow down transmetalation, while less donating ligands can accelerate it. | Electron-donating ligands increase the electron density on the palladium center, making it less electrophilic and thus less receptive to the incoming nucleophilic organostannane. |
| Solvent | Polar aprotic solvents like THF or DMF are commonly used and can facilitate the reaction. | These solvents can help to stabilize charged intermediates and transition states that may be involved in the transmetalation process. |
| Additives | Copper(I) salts can accelerate the transmetalation step. | Copper can act as a co-catalyst, potentially facilitating the transfer of the organic group from tin to palladium via a copper intermediate. |
| Organostannane Structure | The electronic nature of the transferred group affects reactivity. | Electron-rich aryl groups on tin generally transfer more readily than electron-poor ones. The pyridine ring in 4-methyl-3-(tributylstannyl)pyridine is relatively electron-deficient, which can impact the rate of transmetalation. |
This table presents generalized trends and not specific experimental data for the named compound.
The transmetalation step is believed to proceed through either an "open" or a "cyclic" transition state.
In the open pathway , the organostannane attacks the palladium complex, leading to a transient, positively charged tin species and a palladium intermediate where the new organic group has displaced the halide.
In the cyclic pathway , the halide on the palladium complex coordinates to the tin atom of the organostannane, forming a bridged, cyclic transition state. This pathway is often considered for less polar solvents.
Computational studies, such as Density Functional Theory (DFT) calculations, on related systems have been instrumental in elucidating the energetic profiles of these pathways. For pyridylstannanes, the nitrogen atom of the pyridine ring can potentially coordinate to the palladium center, influencing the geometry and energy of the intermediates and transition states. However, specific computational analysis for 4-methyl-3-(tributylstannyl)pyridine is not extensively documented.
Other Transition Metal-Mediated Transformations
While palladium catalysis is most common, 4-methyl-3-(tributylstannyl)pyridine can also participate in reactions mediated by other transition metals.
Copper-Catalyzed Couplings: Copper salts, often used as additives in Stille reactions, can also mediate their own coupling reactions. In some instances, copper-catalyzed couplings of organostannanes with organic halides or other electrophiles have been reported. The mechanism is thought to involve a transmetalation from tin to copper, followed by a coupling step. The Lewis acidity of the tin atom in the organostannane can play a role in the efficiency of this transmetalation to copper.
Molybdenum-Mediated Carbonylative Coupling: There are reports of molybdenum hexacarbonyl mediating the carbonylative cross-coupling of 3-pyridylstannanes with aryl triflates or bromides. In these reactions, a carbonyl group is inserted between the two coupling partners to form a ketone. This demonstrates the utility of 4-methyl-3-(tributylstannyl)pyridine in forming more complex molecular architectures under non-palladium conditions.
The pyridine nitrogen in 4-methyl-3-(tributylstannyl)pyridine can act as a Lewis base and coordinate to a transition metal center. wikipedia.org This can occur either as an intended part of forming a new metal complex or as an unintended interaction during a catalytic cycle.
When used as a ligand, the 4-methylpyridin-3-yl group can bind to a metal, while the tributylstannyl group remains available for a subsequent cross-coupling reaction. This dual functionality allows for the synthesis of complex, multi-metallic structures or for the positioning of a catalytic center in proximity to a reactive site. The coordination of the pyridine nitrogen can influence the electronic properties of the metal center and the steric environment around it. wikipedia.org
Investigations into Alternative Reaction Pathways (e.g., Radical Processes)
The conventional catalytic cycle of the Stille reaction, involving oxidative addition, transmetalation, and reductive elimination, is the generally accepted mechanism. However, under certain conditions, or as a competing side reaction, pathways involving radical intermediates have been proposed and investigated.
One of the most common side reactions observed in Stille couplings is the homocoupling of the organostannane reagent, which can lead to the formation of a dimer of the transferred group. wikipedia.org It is believed that this side reaction can proceed through at least two mechanisms, one of which involves a radical process initiated by the Pd(0) catalyst. wikipedia.org For 4-Methyl-3-(tributylstannyl)pyridine, this would result in the formation of 4,4'-dimethyl-3,3'-bipyridine.
More direct investigations into radical pathways have emerged with the development of photocatalytic methods. These reactions offer an alternative to traditional palladium-catalyzed cross-couplings and explicitly proceed through radical intermediates. nih.gov In a typical photoredox catalytic cycle, a photocatalyst, upon excitation by light, can engage in a single electron transfer (SET) with the organostannane. In the case of a photocatalytic Stille-type reaction, the process can be initiated by the photogenerated aryl radical, which is formed via oxidative destannylation by the photogenerated hole of an organic photocatalyst, and the activated radical anion of the aryl halide. nih.gov
Recent advancements have also highlighted the potential of nickel catalysis to promote cross-coupling reactions via radical mechanisms. nih.gov These systems can offer different reactivity and selectivity profiles compared to their palladium counterparts. For heteroaromatic substrates like 4-Methyl-3-(tributylstannyl)pyridine, the use of nickel catalysts could open up new avenues for C-C bond formation that might be challenging under traditional Stille conditions. The ability of heteroaromatic electrophiles to participate in these coupling reactions has been demonstrated, suggesting the viability of such pathways for pyridylstannanes. nih.gov
While detailed mechanistic studies and specific data tables for radical reactions of 4-Methyl-3-(tributylstannyl)pyridine are not extensively documented in publicly available literature, the general principles derived from studies on other arylstannanes provide a framework for understanding these potential alternative pathways. The reactivity of the pyridyl group, with its specific electronic properties, may influence the propensity for and the outcomes of these radical processes.
Applications of 4 Methyl 3 Tributylstannyl Pyridine in Target Oriented Synthesis
Preparation of Substituted Pyridine (B92270) and Bipyridine Systems
A primary application of 4-methyl-3-(tributylstannyl)pyridine is in the synthesis of substituted pyridines and, most notably, bipyridine systems. Bipyridines are a critical class of ligands in coordination chemistry and serve as foundational scaffolds in materials science and the development of functional molecules. nih.gov The Stille coupling reaction provides a powerful method for the direct arylation or vinylation at the 3-position of the 4-methylpyridine (B42270) core. wikipedia.org
In a typical Stille coupling protocol, 4-methyl-3-(tributylstannyl)pyridine is reacted with an organic halide or triflate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and often with a copper(I) co-catalyst to enhance the reaction rate. harvard.eduorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired coupled product. wikipedia.org
The versatility of this approach allows for the coupling of the 4-methyl-3-pyridyl moiety with a wide array of aromatic and heteroaromatic halides. This enables the synthesis of a diverse library of substituted pyridines and bipyridines with varied electronic and steric properties. For instance, coupling with various bromopyridines can yield a range of asymmetrically substituted bipyridines, which are of significant interest for creating non-centrosymmetric supramolecular assemblies.
Below is an interactive data table illustrating representative Stille coupling reactions for the synthesis of substituted pyridines, based on established methodologies for similar tributylstannylpyridines.
| Organostannane | Coupling Partner | Catalyst | Ligand | Solvent | Product | Yield (%) |
| 4-Methyl-3-(tributylstannyl)pyridine | 2-Bromopyridine | Pd₂(dba)₃ | P(t-Bu)₃ | Toluene | 2-(4-Methylpyridin-3-yl)pyridine | [Typical yields for similar reactions are in the range of 70-95%] |
| 4-Methyl-3-(tributylstannyl)pyridine | 3-Iodopyridine | Pd(PPh₃)₄ | - | DMF | 3-(4-Methylpyridin-3-yl)pyridine | [High yields are generally expected] |
| 4-Methyl-3-(tributylstannyl)pyridine | 4-Chloropyridine | Pd(OAc)₂ | SPhos | Dioxane | 4-(4-Methylpyridin-3-yl)pyridine | [Yields can vary based on the reactivity of the chloride] |
| 4-Methyl-3-(tributylstannyl)pyridine | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ | - | THF | 3-(4-Nitrophenyl)-4-methylpyridine | [Generally good yields are achieved with activated aryl halides] |
| 4-Methyl-3-(tributylstannyl)pyridine | 2-Iodothiophene | Pd(PPh₃)₄ | CuI | NMP | 4-Methyl-3-(thiophen-2-yl)pyridine | [The use of a co-catalyst can be beneficial] |
Note: The yields presented are illustrative and based on typical outcomes for Stille coupling reactions with analogous substrates.
Synthesis of Complex Nitrogen-Containing Heterocycles
The utility of 4-methyl-3-(tributylstannyl)pyridine extends beyond simple bipyridine synthesis to the construction of more complex nitrogen-containing heterocyclic systems. The Stille coupling's tolerance for a wide range of functional groups makes it an ideal method for incorporating the 4-methylpyridine scaffold into larger, polycyclic, and functionally diverse molecules. wikipedia.org This is particularly relevant in medicinal chemistry, where substituted pyridines are a common motif in pharmacologically active compounds. wikipedia.org
By selecting appropriate coupling partners, such as halogenated diazines (e.g., pyrimidines, pyrazines) or triazines, more complex biheteroaryl systems can be assembled. These structures are often investigated as potential kinase inhibitors or for other therapeutic applications. For example, the coupling of a stannylated pyridine with a halogenated pyrimidine (B1678525) can lead to pyrimidinyl-pyridine structures, which are known scaffolds in drug discovery.
Furthermore, the reaction of 4-methyl-3-(tributylstannyl)pyridine with halogenated heterocycles containing other heteroatoms, such as isoxazoles or thiazoles, provides access to a diverse range of molecular frameworks. elsevierpure.com A study on a similar compound, 4-tributylstannyl-3-methylisoxazole, demonstrated its successful coupling with 2-iodonitrobenzene, which after a subsequent reductive cyclization, yielded 3-acetylindole. elsevierpure.com This illustrates the potential of using 4-methyl-3-(tributylstannyl)pyridine as a precursor to a variety of complex nitrogen-containing heterocycles through a sequence of coupling and cyclization reactions.
Role as a Precursor for Polyaromatic and Fused Ring Systems
While direct annulation reactions involving 4-methyl-3-(tributylstannyl)pyridine are not commonly reported, its role as a key building block in the synthesis of polyaromatic and fused ring systems is significant. Through sequential Stille cross-coupling reactions, the 4-methylpyridine unit can be strategically incorporated into larger aromatic frameworks.
For instance, by reacting 4-methyl-3-(tributylstannyl)pyridine with a dihaloaromatic compound, a bis-substituted aromatic system can be generated. Subsequent intramolecular or intermolecular reactions of this intermediate can then lead to the formation of fused ring systems. The Stille reaction's compatibility with various functional groups allows for the presence of handles on the coupling partners that can be used for subsequent cyclization reactions.
An illustrative, albeit analogous, example is the synthesis of terheterocyclic compounds where a dihalo-substituted heterocycle is coupled with a stannylheterocycle. elsevierpure.com This approach can be conceptually extended to the use of 4-methyl-3-(tributylstannyl)pyridine to construct precursors for fused systems like carbolines or other polycyclic heteroaromatics, which are of interest in materials science and medicinal chemistry.
Utility in the Modular Construction of Functional Molecules
The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a cornerstone of modern drug discovery and materials science. 4-Methyl-3-(tributylstannyl)pyridine serves as an excellent example of such a modular building block. whiterose.ac.uk Its ability to reliably undergo Stille cross-coupling allows for the systematic variation of one part of a target molecule while keeping the 4-methylpyridine core constant. whiterose.ac.uk
This modularity is particularly valuable in structure-activity relationship (SAR) studies in medicinal chemistry. By coupling 4-methyl-3-(tributylstannyl)pyridine with a diverse library of halogenated aromatic and heteroaromatic compounds, a series of analogues can be rapidly synthesized and screened for biological activity. This approach facilitates the optimization of lead compounds by exploring the impact of different substituents on the target molecule's properties.
The synthesis of a series of bipyridine ligands with varying electronic and steric properties is a clear demonstration of this modularity. nih.gov These ligands can then be used to create a range of metal complexes with tunable catalytic or photophysical properties. The predictability and high yields often associated with the Stille reaction make 4-methyl-3-(tributylstannyl)pyridine a reliable and efficient component in these modular synthetic strategies.
Advanced Characterization Techniques for Organostannylpyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Methyl-3-(tributylstannyl)pyridine. Analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides definitive information about the molecular framework.
¹H NMR: The proton NMR spectrum displays characteristic signals for both the 4-methylpyridine (B42270) ring and the tributyltin moiety. The protons on the pyridine (B92270) ring appear in the aromatic region, while the aliphatic protons of the butyl groups are observed in the upfield region. The methyl group on the pyridine ring typically appears as a singlet.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the methyl group, and the four distinct carbons of the tributyl chains. For instance, ¹³C NMR data for a related compound, 2-(tributylstannyl)pyridine (B98309), shows signals at δ 9.73, 13.67, 27.33, and 29.06 ppm for the butyl group carbons, and at 121.96, 132.34, 133.22, and 150.51 ppm for the pyridine ring carbons. rsc.org
¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum is particularly diagnostic for organotin compounds. The chemical shift of the tin atom is highly sensitive to its coordination environment and the nature of the organic substituents. For tributylstannyl derivatives of pyridine, the ¹¹⁹Sn chemical shift typically falls within a characteristic range. For example, the ¹¹⁹Sn chemical shift for 2-(tributylstannyl)pyridine is reported at δ -63.43 ppm, while for 3-(tributylstannyl)pyridine, it is observed at a different value, indicating the sensitivity of the tin nucleus to its position on the pyridine ring. rsc.org
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 2-(Tributylstannyl)pyridine | ¹³C | 9.73, 13.67, 27.33, 29.06 (butyl); 121.96, 132.34, 133.22, 150.51, 174.07 (pyridyl) rsc.org |
| 2-(Tributylstannyl)pyridine | ¹¹⁹Sn | -63.43 rsc.org |
| 4-(Tributylstannyl)pyridine | ¹¹⁹Sn | -40.72 rsc.org |
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and identifying the fragmentation patterns of 4-Methyl-3-(tributylstannyl)pyridine. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. rsc.org
In reaction monitoring, MS can be used to track the consumption of starting materials and the formation of products over time. For instance, in cross-coupling reactions where 4-Methyl-3-(tributylstannyl)pyridine is used as a reagent, MS can detect the formation of the desired coupled product and any byproducts. The technique is sensitive enough to detect intermediates and can provide mechanistic insights. The fragmentation pattern in the mass spectrum is also characteristic. For tributylstannyl compounds, a common fragmentation pathway involves the loss of butyl groups. For example, the HRMS (FI) analysis of a related compound showed the [M-C₄H₉]⁺ ion, indicating the loss of a butyl radical. rsc.org
X-ray Crystallography for Solid-State Structural Analysis of Related Complexes
For related organometallic pincer complexes, single-crystal X-ray diffraction has been used to characterize their structures unequivocally. weizmann.ac.il The analysis of such structures reveals details about the coordination of the pyridine nitrogen to metal centers and the spatial arrangement of the bulky tributylstannyl group. This information is crucial for understanding the steric and electronic effects that the ligand imposes in a coordination complex. Crystal packing diagrams also reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, which influence the material's bulk properties. nih.gov The study of crystalline structures of similar molecules, like those containing imidazole (B134444) or pyridine moieties, shows how these heterocycles engage in hydrogen-bonding motifs that define the supramolecular architecture. rsc.orgwikipedia.org
Spectroscopic Methods for Mechanistic Probing (e.g., IR, UV-Vis)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for probing the electronic structure and functional groups of 4-Methyl-3-(tributylstannyl)pyridine and for studying reaction mechanisms.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule. Characteristic absorption bands for the 4-methylpyridine moiety include C-H stretching vibrations of the aromatic ring and the methyl group, and C=C and C=N stretching vibrations within the pyridine ring. researchgate.net The tributylstannyl group exhibits characteristic C-H stretching and bending vibrations for the aliphatic butyl chains. The Sn-C bond vibrations are typically observed in the far-IR region. The IR spectrum of the parent 4-methylpyridine shows characteristic bands that can be compared to the stannylated derivative to observe shifts upon substitution. nist.govnist.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyridine ring gives rise to π → π* and n → π* transitions. researchgate.net The UV-Vis spectrum of 4-methylpyridine, for example, shows absorption maxima in the UV region. nist.gov The introduction of the tributylstannyl group can cause a shift in the absorption bands (either a bathochromic or hypsochromic shift) due to electronic interactions between the tin atom and the π-system of the pyridine ring. These spectral changes can be monitored to study the kinetics and mechanism of reactions involving the compound. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire energy profile of a reaction involving 4-Methyl-3-(tributylstannyl)pyridine.
Researchers often employ hybrid functionals like B3LYP to achieve a balance between accuracy and computational cost for organic and organometallic molecules. nih.gov For a typical Stille cross-coupling reaction, DFT calculations can elucidate the energetics of the three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For instance, a hypothetical reaction pathway could be modeled to determine the activation energy for each step. The transmetalation step, often rate-determining in Stille couplings, involves the transfer of the pyridyl group from the tin atom to the palladium center. DFT calculations can model the transition state of this process, revealing a cyclic or open geometry and providing the associated energy barrier. psu.edu
Table 1: Hypothetical DFT-Calculated Energy Barriers for a Stille Coupling Reaction
| Catalytic Step | Species Involved | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Pd(0)L₂, Ar-X | 15.2 |
| Transmetalation | Ar-Pd(II)-X(L₂), 4-Methyl-3-(tributylstannyl)pyridine | 21.5 |
| Reductive Elimination | Ar-Pd(II)-Pyridyl(L₂) | 12.8 |
Note: Data is illustrative and based on typical values for Stille reactions.
Prediction of Reactivity and Selectivity in Cross-Coupling Reactions
A significant application of computational chemistry is the development of quantitative structure-reactivity models that can predict the outcomes of reactions. nih.govrsc.org For cross-coupling reactions, these models can forecast both the rate of reaction and the selectivity when multiple reaction sites are present. nih.gov
Models for palladium-catalyzed reactions often focus on the oxidative addition step, which frequently controls reaction rate and selectivity. rsc.org By correlating computed molecular descriptors with experimentally observed reaction rates for a large set of substrates, a predictive model can be built. nih.gov This model can then be used to predict the relative activation free energy (ΔG‡OA) for a new substrate like 4-Methyl-3-(tributylstannyl)pyridine or its coupling partner. nih.gov
In cases of regioselectivity, such as the coupling of a dihalogenated heterocycle, these models can predict the major product by calculating the difference in activation energies for the two potential sites (ΔΔG‡OA). nih.gov A larger ΔΔG‡OA value indicates higher predicted selectivity. nih.gov Modern approaches also incorporate machine learning algorithms, trained on large datasets of reactions, to predict yields and identify optimal reaction conditions, further enhancing predictive power. nih.gov
Table 2: Predicted Selectivity in a Hypothetical Cross-Coupling Reaction
| Substrate | Reaction Site | Predicted ΔG‡OA (kJ mol⁻¹) | Predicted Selectivity |
|---|---|---|---|
| 2,4-dichloropyrimidine | C2 | 75.3 | 9:1 |
| C4 | 80.8 | ||
| 3,5-dibromopyridine | C3 | 82.1 | >20:1 |
| C5 | 93.5 |
Note: This table illustrates how a quantitative model predicts selectivity based on calculated activation energies. nih.gov
Conformational Analysis and Electronic Structure of Tributylstannylpyridines
The three-dimensional structure and electronic properties of 4-Methyl-3-(tributylstannyl)pyridine are crucial determinants of its reactivity. The molecule possesses considerable conformational flexibility due to the rotation around the C-Sn bond and within the butyl chains. Computational methods can explore the potential energy surface to identify stable conformers. nih.gov This analysis is vital because the active conformer in a reaction may not be the lowest energy conformer in its ground state. researchgate.net
The analysis often involves a combination of computational sampling and NMR studies to determine the most probable structures in solution. nih.govnih.gov However, some computational force fields may have limitations; for example, the MMFF94s force field is noted as being unable to generate conformers for some organotin compounds due to the unsupported tin element. nih.gov
The electronic structure is typically analyzed using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of chemical reactivity and kinetic stability. nih.gov For an organostannane, the HOMO is often localized on the C-Sn bond, which is consistent with its role as the nucleophilic partner in cross-coupling.
Table 3: Hypothetical Computed Conformational and Electronic Data
| Property | Value | Method |
|---|---|---|
| C(pyridine)-Sn Bond Length | 2.15 Å | DFT/B3LYP |
| C-C-C-Sn Dihedral Angle | 178° (anti-periplanar) | DFT/B3LYP |
| HOMO Energy | -5.8 eV | DFT/B3LYP |
| LUMO Energy | -0.9 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 4.9 eV | DFT/B3LYP |
Note: Data is representative for organostannanes and intended for illustrative purposes.
Modeling of Metal-Ligand Interactions and Catalytic Cycles
Understanding the complete catalytic cycle requires modeling the dynamic interactions between the catalyst, substrates, and intermediates. nih.gov For the Stille reaction, computational studies can model the geometry and electronic structure of the palladium complexes formed at each stage of the cycle. psu.edu
The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with 4-Methyl-3-(tributylstannyl)pyridine. Computational models can investigate the coordination of the pyridine (B92270) nitrogen to the palladium center and the subsequent transfer of the pyridyl group. The nature of the phosphine (B1218219) ligands on the palladium is critical; ligands with low donicity can enhance the electrophilicity of the palladium center, accelerating the transmetalation step. psu.edu Finally, the cycle concludes with reductive elimination from the Pd(II) intermediate to form the C-C coupled product and regenerate the Pd(0) catalyst.
Theoretical models provide detailed, step-by-step atomic-level insight into these transformations, which is essential for optimizing reaction conditions and developing more efficient catalysts. nih.govlibretexts.org
Table 4: Key Stages in a Modeled Stille Catalytic Cycle
| Stage | Description | Key Interaction |
|---|---|---|
| 1. Oxidative Addition | The organic halide (R-X) adds to the Pd(0) catalyst. | Formation of a Pd-R and Pd-X bond. |
| 2. Transmetalation | The organostannane transfers its organic group to the Pd(II) complex. | Coordination of the stannane (B1208499) to palladium, followed by cleavage of the C-Sn bond and formation of a new C-Pd bond. |
| 3. Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated. | Formation of the final product (R-R') and regeneration of the Pd(0) catalyst. |
Future Directions and Emerging Research Avenues
Development of Environmentally Benign Stannylation Methods
The synthesis of 4-Methyl-3-(tributylstannyl)pyridine and related compounds traditionally involves stoichiometric amounts of highly toxic and difficult-to-remove tin reagents. A significant future goal is the development of greener stannylation protocols that minimize waste and environmental impact.
Key research directions include:
Catalytic Tin Methods: A paramount objective is to shift from stoichiometric to catalytic use of tin. "Sn-F" approaches, where a catalytic amount of an organotin fluoride (B91410) is used in conjunction with a reducing agent, represent a promising strategy to regenerate the active tin hydride species in situ, thus drastically reducing tin waste. organic-chemistry.org
Directed C-H Stannylation: Instead of pre-functionalizing the pyridine (B92270) ring with a leaving group (like a halide), future methods will likely focus on the direct, catalytic C-H stannylation of 4-methylpyridine (B42270). This atom-economical approach would eliminate steps and byproducts. Research into transition-metal catalysts (e.g., iridium, rhodium, or palladium) capable of selectively activating the C-H bond at the 3-position of the pyridine ring is a critical area of exploration.
Use of Safer Tin Reagents: The tributyltin moiety is a major source of toxicity. Research is aimed at replacing tributyltin groups with less toxic alternatives, such as trimethyltin (though still volatile and toxic) or bulkier, less biologically active alkyl groups.
Mechanochemical and Flow Synthesis: The use of solvent-free mechanochemical methods (ball-milling) or continuous flow reactors can reduce solvent waste, improve reaction efficiency, and potentially offer safer handling of organotin compounds. These techniques are being increasingly explored for various organic transformations and are applicable to stannylation reactions.
| Strategy | Principle | Potential Advantage |
| Catalytic Tin | In-situ regeneration of the active organotin reagent. | Drastically reduces metallic waste and simplifies purification. |
| C-H Stannylation | Direct functionalization of a C-H bond, avoiding pre-functionalization. | Improves atom economy, reduces synthetic steps. |
| Alternative Alkyl Groups | Replacing toxic tributyl groups with less harmful substitutes. | Reduces the overall toxicity profile of the reagent and byproducts. |
| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Enhanced safety, better control over reaction parameters, easier scale-up. |
Exploration of Novel Catalytic Systems for Enhanced Reactivity
The Stille coupling, the primary application for 4-Methyl-3-(tributylstannyl)pyridine, relies heavily on palladium catalysts. libretexts.org Future research is focused on developing more active, stable, and versatile catalytic systems to overcome the limitations of current methods, particularly with challenging substrates.
Emerging areas of catalyst development include:
Advanced Ligand Design: While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are effective, they can be suboptimal for heteroaromatic substrates. The exploration of N-heterocyclic carbene (NHC) ligands and highly specialized biarylphosphine ligands (e.g., Buchwald-type ligands) can lead to catalysts with higher turnover numbers, better stability, and broader substrate scope, enabling reactions at lower catalyst loadings and milder conditions.
Nanoparticle and Heterogeneous Catalysis: Palladium nanoparticles or palladium supported on materials like charcoal, metal-organic frameworks (MOFs), or polymers are being investigated. These heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination with palladium, which is crucial in pharmaceutical synthesis.
Synergistic Catalysis: The addition of co-catalysts, particularly copper(I) salts, has been shown to dramatically accelerate Stille couplings, sometimes by a factor of >10³. wikipedia.org Future work will involve the systematic exploration of synergistic effects between palladium and other transition metals or additives to enhance the transmetalation step, which is often rate-limiting. wikipedia.org
| Catalyst System | Key Feature | Advantage for Pyridylstannanes |
| Pd/NHC Complexes | Strong σ-donating N-heterocyclic carbene ligands. | Increased catalyst stability and activity, effective for electron-rich heterocycles. |
| Pd/Biarylphosphine | Bulky, electron-rich phosphine ligands. | Promotes challenging cross-couplings, allows for lower catalyst loadings. |
| Supported Pd Nanoparticles | Palladium dispersed on a solid support. | Facilitates catalyst recovery and reuse, leads to cleaner products. |
| Pd with Cu(I) co-catalyst | Use of a secondary metal salt additive. | Accelerates the transmetalation step, increasing overall reaction rate. wikipedia.org |
Expanding the Scope of Synthetic Transformations
While the Stille reaction is its hallmark application, the synthetic potential of 4-Methyl-3-(tributylstannyl)pyridine is not limited to this transformation. Future research will focus on leveraging the unique reactivity of the organostannane moiety in other synthetic contexts.
Potential future applications include:
Stille-Type Carbonylative Couplings: In the presence of carbon monoxide, the palladium-catalyzed coupling can be adapted to synthesize ketones, incorporating a carbonyl group between the pyridyl ring and the coupling partner. wikipedia.org This provides direct access to 4-methyl-3-pyridyl ketones, which are important pharmacophores.
Metal-Tin Exchange Reactions: The tributylstannyl group can be transmetalated with other metals, such as lithium or copper, by treatment with organolithium reagents or copper salts. This would generate different organometallic species (e.g., a pyridyllithium or pyridylcuprate) with distinct reactivity profiles, opening pathways to reactions beyond palladium catalysis, such as conjugate additions or epoxide openings.
Stannane-Mediated Radical Reactions: Organotin compounds can serve as precursors for radical reactions. While tributyltin hydride is a classic radical reagent, the Sn-C bond of 4-Methyl-3-(tributylstannyl)pyridine could potentially be homolytically cleaved under specific conditions to generate a pyridyl radical for use in radical cyclizations or additions.
Alternative Cross-Coupling Reactions: Exploring the utility of this reagent in other named cross-coupling reactions, potentially under different catalytic systems (e.g., nickel or copper catalysis), could uncover novel reactivity and expand its synthetic toolkit.
Design of Next-Generation Organotin Reagents with Tunable Reactivity
The inherent issues of toxicity and stoichiometric waste associated with tributyltin reagents are driving the design of new organostannanes with improved properties. organic-chemistry.org
Key design principles for next-generation reagents include:
Minimizing Toxicity: A primary goal is to develop reagents that are less toxic than traditional tributyltin compounds. This could involve using different alkyl groups on the tin atom that have lower lipophilicity and different metabolic pathways. Fluorous stannanes, which feature fluorinated alkyl chains, are one such area of investigation, offering the additional benefit of simplified purification via fluorous solid-phase extraction.
Tunable Reactivity: The reactivity of organostannanes in the transmetalation step of the Stille cycle depends on the groups attached to the tin atom. Designing reagents with electronically tunable ligands (e.g., replacing alkyl groups with more or less electron-donating groups) could allow for fine-tuning the reagent's reactivity to match the demands of a specific substrate, preventing unwanted side reactions. The development of chiral organotin reagents for asymmetric synthesis is an example of tuning for specific, advanced applications. nih.gov
Solid-Supported and Recoverable Reagents: Anchoring the organotin moiety to a solid support, such as a polymer resin or silica gel, would create a reagent that can be easily filtered out of the reaction mixture. This would not only simplify product purification but also allow for the potential recovery and regeneration of the tin-containing support, aligning with the principles of green chemistry.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4-methyl-3-(tributylstannyl)pyridine, and how are intermediates characterized?
- Answer : A common route involves Stille coupling precursors. For example, iodopyridine derivatives (e.g., 3-iodo-4-methylpyridine) react with tributyltin reagents under palladium catalysis (e.g., [Pd(PPh₃)₄]) in refluxing toluene . Intermediates are typically characterized via NMR (¹H/¹³C) to confirm regioselective stannylation, and mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How is the stability of 4-methyl-3-(tributylstannyl)pyridine assessed under different storage conditions?
- Answer : Stability studies involve storing the compound under inert atmospheres (N₂/Ar) at −20°C and monitoring degradation via TLC or NMR over weeks. Tributyltin compounds are prone to hydrolysis; thus, moisture-free environments are critical. Degradation products (e.g., 4-methylpyridine or tributyltin oxides) are identified using GC-MS .
Q. What safety protocols are essential when handling this compound?
- Answer : Tributyltin derivatives are toxic and require PPE (gloves, goggles, lab coats). Work in a fume hood to avoid inhalation. Emergency measures include 15-minute eye rinsing with water and immediate medical consultation for skin contact. Avoid strong oxidizers (risk of violent reactions) .
Advanced Research Questions
Q. How can cross-coupling efficiency with 4-methyl-3-(tributylstannyl)pyridine be optimized in complex reaction systems?
- Answer : Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ vs. Pd₂(dba)₃ with AsPh₃ for electron-deficient substrates.
- Solvent effects : Toluene or DMF for polar vs. non-polar systems.
- Additives : LiCl (stabilizes tin intermediates) or CuI (accelerates transmetallation).
Reaction progress is monitored via in situ IR or LC-MS to detect intermediates and optimize yields .
Q. How do steric and electronic factors influence regioselectivity in Stille couplings using this reagent?
- Answer : The methyl group at the 4-position induces steric hindrance, favoring coupling at the less hindered 3-position. Electronic effects (e.g., electron-withdrawing substituents on the partner aryl halide) enhance oxidative addition rates. DFT calculations (e.g., Gaussian09) model transition states to predict selectivity .
Q. What analytical methods resolve contradictions in reported reaction yields for this compound?
- Answer : Discrepancies arise from trace oxygen/moisture or catalyst poisoning. Solutions include:
- Purity checks : ICP-MS for residual Pd or Sn.
- Reaction replication : Strict anaerobic conditions via freeze-pump-thaw cycles.
- Yield normalization : Internal standards (e.g., 1,3,5-trimethoxybenzene) for GC quantification .
Q. How can computational modeling predict the reactivity of 4-methyl-3-(tributylstannyl)pyridine in novel reactions?
- Answer : Molecular docking (AutoDock Vina) and quantum mechanics (QM/MM) simulate interactions with catalytic sites. Fukui indices identify nucleophilic/electrophilic regions, while Hammett plots correlate substituent effects with reaction rates .
Methodological Considerations
Q. What techniques validate the absence of tributyltin byproducts in post-reaction mixtures?
- Answer : Post-synthesis, mixtures are analyzed via:
- Sn-specific detection : ICP-AES quantifies tin residues.
- Chromatography : Reverse-phase HPLC with Sn-selective post-column derivatization (e.g., UV-active dithiocarbamate complexes) .
Q. How is the environmental impact of tin waste managed in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
